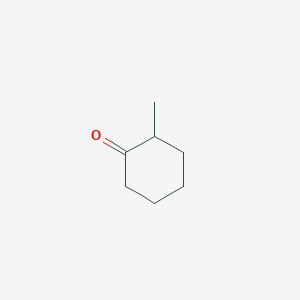

2-Methylcyclohexanone

Description

Propriétés

IUPAC Name |

2-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSAPCRASZRSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052245 | |

| Record name | 2-Methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methylcyclohexanone appears as a water-white to pale yellow liquid with an acetone-like odor. Less dense than water. Vapors heavier than air. Flash point near 135 °F. May be toxic by ingestion. Used as a solvent., Colorless liquid with a weak, peppermint-like odor; [NIOSH], Colourless liquid; weak peppermint scent, Colorless liquid with a weak, peppermint-like odor. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 °F at 760 mmHg (USCG, 1999), 165.1 °C, 329 °F, 325 °F | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

118 °F (USCG, 1999), 118 °F | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water; sol in alcohol and ether, insoluble in water; soluble in ether, Miscible at room temperature (in ethanol), Insoluble | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.93 (USCG, 1999) - Less dense than water; will float, 0.925 at 20 °C/4 °C, 0.924-0.926, 0.93 | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.86 (air = 1) | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 2.25 [mmHg], 1 mmHg | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white to pale yellow liquid, Colorless liquid, Colorless liquid. | |

CAS No. |

583-60-8 | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56E8224ZFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GW1AB3F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-6.8 °F (USCG, 1999), -14 °C, 6.8 °F, 7 °F | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-METHYLCYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/424 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Methylcyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-methylcyclohexanone physical and chemical properties

An In-depth Technical Guide to 2-Methylcyclohexanone: Physical and Chemical Properties

Introduction

This compound, an organic compound with the formula CH₃C₆H₉O, is a cyclic ketone that serves as a versatile intermediate and solvent in various chemical applications.[1] As a derivative of cyclohexanone, its chemical reactivity is largely dictated by the ketone functional group and the adjacent alpha-carbons, one of which is tertiary. This structure leads to important regiochemical considerations in reactions such as enolate formation and alkylation. This guide provides a comprehensive overview of its physical properties, chemical behavior, spectral characteristics, and relevant experimental protocols for professionals in research and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid, characterized by a weak, peppermint- or acetone-like odor.[2][3] It is less dense than water and its vapors are heavier than air.[3]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [2][3][4][5] |

| Molecular Weight | 112.17 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid with a weak, peppermint-like odor. | [2][3] |

| Density | 0.924 g/mL at 25 °C | [2][4][5] |

| Boiling Point | 162-163 °C | [2][4][5] |

| Melting Point | -14 °C | [4][6][7] |

| Flash Point | 46 - 47.8 °C (116 °F) | [2][4][7] |

| Refractive Index (n²⁰/D) | 1.448 | [2][4][5] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, and many polar organic solvents. | [2][3][4] |

| Vapor Pressure | 1 mmHg at 20 °C | [3][4] |

| Vapor Density | 3.86 (air = 1) | [3] |

Chemical Properties

The chemical reactivity of this compound is centered around the carbonyl group and the adjacent α-carbons. Key reactions include enolate formation, alkylation, and oxidation.

-

Enolate Formation : As an unsymmetrical ketone, this compound can form two distinct enolates: the kinetic enolate and the thermodynamic enolate.

-

The kinetic enolate is formed by removing the less sterically hindered proton from the C6 position. This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[8][9]

-

The thermodynamic enolate is the more stable, more substituted enolate, formed by removing the proton from the C2 position. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH) or by allowing the kinetic enolate to equilibrate at a higher temperature.[8][10]

-

-

Alkylation : The regioselectivity of alkylation depends on which enolate is formed. Alkylation of the kinetic enolate occurs at the C6 position, while alkylation of the thermodynamic enolate occurs at the C2 position.[11][12]

-

Baeyer-Villiger Oxidation : Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in a ring expansion to form a seven-membered lactone (a cyclic ester).[13][14] The migratory aptitude of the adjacent carbons dictates the regioselectivity of oxygen insertion.

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Data available, showing characteristic peaks for the methyl group and the protons on the cyclohexanone ring.[7][15] |

| ¹³C NMR | Data available, with a distinct peak for the carbonyl carbon and other signals corresponding to the ring carbons.[3][7] |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretch in a cyclic ketone is present.[7][16] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[7][16] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are crucial for reproducible research.

Synthesis of this compound via Oxidation of 2-Methylcyclohexanol

This procedure outlines the oxidation of 2-methylcyclohexanol using sodium dichromate and sulfuric acid.

Materials:

-

2-methylcyclohexanol (2.0 moles)

-

Benzene (1 L)

-

Sodium dichromate dihydrate (238 g)

-

Concentrated sulfuric acid (324 mL)

-

Acetic acid (100 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated salt solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2.0 moles of 2-methylcyclohexanol in 1 L of benzene is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.[17]

-

A separate solution is made by dissolving 238 g of sodium dichromate dihydrate in 1 L of water containing 324 mL of concentrated sulfuric acid and 100 mL of acetic acid.[17]

-

The dichromate solution is added dropwise to the stirred alcohol solution over 2.5 hours, maintaining the reaction temperature at or below 10 °C using an ice bath.[17]

-

After the addition is complete, the mixture is stirred for an additional 3 hours at the same temperature.[17]

-

The aqueous layer is separated, diluted with 250 mL of water, and extracted twice with 300 mL portions of benzene.[17]

-

The benzene extracts are combined with the original benzene layer and washed sequentially with 500 mL of water, 400 mL of saturated sodium bicarbonate solution, and 400 mL of saturated salt solution.[17]

-

The organic layer is dried over anhydrous magnesium sulfate.[17]

-

Benzene is removed by distillation through a 20-cm Vigreux column.[17]

-

The residue is distilled to yield this compound (b.p. 162.5–163.5 °C). The typical yield is 85–88%.[17]

Regioselective Alkylation: Formation of 2-Benzyl-6-methylcyclohexanone (Kinetic Control)

This protocol describes the formation of the kinetic enolate followed by alkylation.

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexane

-

1,2-Dimethoxyethane (DME), freshly distilled

-

This compound

-

Benzyl bromide, freshly distilled

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) by reacting diisopropylamine with n-butyllithium in DME at -78 °C under an inert atmosphere.[8]

-

Add 0.190 mole of this compound dropwise to the LDA solution, ensuring the temperature does not exceed 0 °C.[11] A slight excess of LDA should be present, indicated by a persistent pale reddish-purple color.[11]

-

Stir the resulting lithium enolate solution and warm it to 30 °C.[11]

-

Rapidly add 0.400 mole of freshly distilled benzyl bromide with vigorous stirring.[11]

-

The reaction mixture is then processed to isolate the 2-benzyl-6-methylcyclohexanone product, which is formed via alkylation at the less substituted alpha-carbon.[8][11]

Visualizations

Diagrams illustrating key reaction pathways and workflows provide a clear conceptual understanding.

Reaction Pathways

// Nodes start [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; k_enolate [label="Kinetic Enolate\n(Less Substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; t_enolate [label="Thermodynamic Enolate\n(More Substituted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; k_product [label="Alkylation at C6\n(e.g., 2-Benzyl-6-methylcyclohexanone)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; t_product [label="Alkylation at C2\n(e.g., 2-Benzyl-2-methylcyclohexanone)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> k_enolate [label="LDA, THF\n-78 °C", color="#EA4335"]; start -> t_enolate [label="NaH, THF\nRoom Temp (Equilibration)", color="#4285F4"]; k_enolate -> k_product [label="R-X (e.g., Benzyl Bromide)", color="#5F6368"]; t_enolate -> t_product [label="R-X (e.g., Benzyl Bromide)", color="#5F6368"]; } Caption: Regioselective enolate formation and alkylation of this compound.

// Nodes ketone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate Adduct", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; lactone [label="Seven-Membered Lactone\n(Caprolactone derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="m-Chlorobenzoic Acid\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ketone -> intermediate [label="+ m-CPBA", color="#4285F4"]; intermediate -> lactone [label="Rearrangement &\nRing Expansion", color="#5F6368"]; intermediate -> acid [style=dashed, color="#5F6368"]; } Caption: Baeyer-Villiger oxidation pathway of this compound.

Experimental Workflow

// Nodes start [label="Start: 2-Methylcyclohexanol\nin Benzene", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Add Dichromate/Acid Solution\n(≤10 °C, 2.5h)", fillcolor="#FBBC05", fontcolor="#202124"]; stir [label="Stir for 3 hours\n(≤10 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Separate Layers &\nExtract Aqueous Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Combined Organic Layers\n(H₂O, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry [label="Dry with MgSO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distill1 [label="Distill to Remove Benzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; distill2 [label="Distill Residue for Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure\nthis compound", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> oxidation [color="#5F6368"]; oxidation -> stir [color="#5F6368"]; stir -> separation [color="#5F6368"]; separation -> wash [color="#5F6368"]; wash -> dry [color="#5F6368"]; dry -> distill1 [color="#5F6368"]; distill1 -> distill2 [color="#5F6368"]; distill2 -> end [color="#5F6368"]; } Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[18] It is harmful if swallowed, in contact with skin, or if inhaled.[4][18] It can cause serious eye irritation.[18] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[18] It should be stored in a well-ventilated place away from heat and ignition sources.[18] The compound may be altered by light and is incompatible with strong oxidizing agents.[18] In case of fire, alcohol-resistant foam, dry powder, or carbon dioxide are suitable extinguishing media.[19]

References

- 1. foodb.ca [foodb.ca]

- 2. This compound | 583-60-8 [chemicalbook.com]

- 3. This compound | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound 99 583-60-8 [sigmaaldrich.com]

- 6. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Question Which compound is formed when the enolate of 2-methylcyclohexano.. [askfilo.com]

- 10. chegg.com [chegg.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound is allowed to react with metachloroperbenzoic acid... [askfilo.com]

- 15. This compound(583-60-8) 1H NMR spectrum [chemicalbook.com]

- 16. Cyclohexanone, 2-methyl- [webbook.nist.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methylcyclohexanone

This guide provides a detailed overview of the key spectroscopic data for 2-methylcyclohexanone (CAS No. 583-60-8), a cyclic ketone widely used as a solvent and an intermediate in chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl group and alkane structure.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2900 | C-H Stretch | Alkane (C-H) |

| ~1700 | C=O Stretch | Ketone (C=O) |

| Table 1: Key IR absorption bands for this compound. Data sourced from a lab report on the reduction of this compound.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for the protons on the cyclohexane ring and the methyl group.

| Chemical Shift (δ, ppm) | Assignment |

| 2.39 | Cyclohexane Ring Proton |

| 2.31 | Cyclohexane Ring Proton |

| 2.09 | Cyclohexane Ring Proton |

| 1.86 | Cyclohexane Ring Proton |

| 1.72 | Cyclohexane Ring Proton |

| 1.64 | Cyclohexane Ring Proton |

| 1.39 | Cyclohexane Ring Proton |

| 1.02 | Methyl Group Protons (-CH₃) |

| Table 2: ¹H NMR chemical shifts for this compound (400 MHz, CDCl₃). Data sourced from ChemicalBook. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 214.0 | Carbonyl Carbon (C=O) |

| 45.0 | Methine Carbon (-CH) |

| 41.5 | Methylene Carbon (-CH₂) |

| 35.0 | Methylene Carbon (-CH₂) |

| 27.5 | Methylene Carbon (-CH₂) |

| 24.0 | Methylene Carbon (-CH₂) |

| 15.0 | Methyl Carbon (-CH₃) |

| Table 3: ¹³C NMR chemical shifts for this compound. Note: Specific assignments for the ring carbons can vary and may require 2D NMR techniques for confirmation. |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using electron ionization (EI), results in a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 112 | 42.7 | [M]⁺ (Molecular Ion) |

| 97 | 7.6 | [M - CH₃]⁺ |

| 84 | 27.9 | McLafferty Rearrangement Product |

| 69 | 39.1 | |

| 68 | 100 | Base Peak |

| 55 | 51.7 | |

| 41 | 65.4 | |

| Table 4: Key fragments in the electron ionization mass spectrum of this compound. Data sourced from MassBank and PubChem.[3] |

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a neat liquid sample.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, rinse them with a dry solvent like acetone and handle them by the edges to avoid moisture contamination.[4]

-

Using a Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.[4]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.[4]

-

-

Data Acquisition:

-

Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[4]

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the infrared spectrum.

-

-

Post-Analysis:

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator for storage.[4]

-

Alternative Method (Attenuated Total Reflectance - ATR):

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact.[5]

-

Acquire the sample spectrum.

-

Clean the crystal with a suitable solvent after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.[6][7]

-

To ensure magnetic field homogeneity, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.[8]

-

The final sample depth in the tube should be approximately 4-5 cm.[7][9]

-

-

Data Acquisition:

-

Cap the NMR tube and label it appropriately.

-

Insert the tube into the NMR spectrometer's spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR magnet.

-

The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the Free Induction Decay (FID) data for both ¹H and ¹³C nuclei.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum.

-

Phase the spectrum and calibrate the chemical shift axis, typically by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Instrumentation Setup:

-

Gas Chromatograph (GC): Equip with a suitable capillary column (e.g., Elite-5MS). Set the carrier gas (typically helium) to a constant flow rate of approximately 1 mL/min.[10]

-

Oven Temperature Program: A typical program would be: hold at an initial temperature (e.g., 60°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.[11]

-

Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode with a standard ionization energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and carried through the GC column, where separation occurs based on boiling point and column affinity.

-

As this compound elutes from the column, it enters the MS ion source, where it is fragmented and ionized.

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the compound's identity.[11]

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each spectroscopic analysis.

Caption: Workflow for FT-IR analysis of a neat liquid sample.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Lab Report - 452 Words | Internet Public Library [ipl.org]

- 3. This compound | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. dem.ri.gov [dem.ri.gov]

- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

An In-depth Technical Guide to the Properties of (R)- and (S)-2-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the enantiomers of 2-methylcyclohexanone: (R)-2-methylcyclohexanone and (S)-2-methylcyclohexanone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical, spectroscopic, and chiroptical properties of these compounds, alongside relevant experimental protocols.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share identical physical properties in an achiral environment, but exhibit distinct chiroptical properties. The data presented below has been compiled from various sources to provide a comparative summary.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-2-methylcyclohexanone | (S)-2-methylcyclohexanone | Racemic (±)-2-methylcyclohexanone |

| Molecular Formula | C₇H₁₂O[1][2] | C₇H₁₂O[3] | C₇H₁₂O[1][2] |

| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol [1] | 112.17 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1][4] | Colorless to pale yellow liquid[1][4] | Colorless to pale yellow liquid[1][4] |

| Odor | Acetone-like, weak peppermint-like[1] | Acetone-like, weak peppermint-like[1] | Acetone-like, weak peppermint-like[1] |

| Boiling Point | 162-163 °C (lit.)[4][5] | 162-163 °C (lit.)[4][5] | 162-163 °C (lit.)[4][5] |

| Density | 0.924 g/mL at 25 °C (lit.)[4][5] | 0.924 g/mL at 25 °C (lit.)[4][5] | 0.924 g/mL at 25 °C (lit.)[4][5] |

| Refractive Index (n20/D) | 1.448 (lit.)[4][5] | 1.448 (lit.)[4][5] | 1.448 (lit.)[4][5] |

| Specific Optical Rotation | +14.21° (c=1, CHCl₃, 25 °C)[1] | -14.21° (c=1, CHCl₃, 25 °C) (inferred) | 0° |

Table 2: Spectroscopic Data for this compound (Racemic)

| Spectroscopy Type | Key Features |

| ¹H NMR | Spectra available, shows characteristic peaks for the methyl and cyclohexanone protons.[1] |

| ¹³C NMR | Spectra available, shows characteristic peaks for the carbonyl, methyl, and ring carbons.[1] |

| IR Spectroscopy | Characteristic C=O stretching vibration.[2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[2] |

Chiroptical Properties

The defining difference between the (R) and (S) enantiomers lies in their interaction with plane-polarized light.

Optical Rotation: As noted in Table 1, (R)-2-methylcyclohexanone is dextrorotatory, exhibiting a specific rotation of +14.21° in chloroform.[1] Consequently, (S)-2-methylcyclohexanone is levorotatory with an equal but opposite specific rotation of -14.21°. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.[6]

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful technique for distinguishing between enantiomers and determining enantiomeric excess (ee).[7] The two enantiomers of a chiral molecule will produce mirror-image CD spectra.[8] For α-chiral cyclohexanones, the Cotton effect observed in the CD spectrum can be used to determine the absolute configuration and quantify the enantiomeric excess of a sample.[7][8]

Experimental Protocols

Enantioselective Synthesis of (S)-2-Methylcyclohexanone via α-Methylation

This protocol is based on the enantioselective α-methylation of cyclohexanone using a polymer-supported chiral auxiliary.[9]

Materials:

-

Cyclohexanone

-

Insoluble cross-linked copolymers of styrene and 1% divinylbenzene with covalently bonded (S)-2-aminoalkoxy groups (chiral auxiliary)

-

Methylating agent (e.g., methyl iodide)

-

Anhydrous solvent (e.g., THF)

-

Reagents for hydrolysis (e.g., aqueous acid)

Procedure:

-

Imine Formation: React cyclohexanone with the polymer-supported chiral auxiliary in an anhydrous solvent to form the corresponding chiral imine.

-

Alkylation: Treat the polymer-bound imine with a methylating agent. The chiral environment provided by the auxiliary directs the methylation to one face of the enamine intermediate.

-

Hydrolysis: After the reaction is complete, hydrolyze the imine to release the (S)-2-methylcyclohexanone.

-

Purification: Separate the product from the reusable polymer-supported auxiliary by filtration and purify the (S)-2-methylcyclohexanone using standard techniques such as distillation or chromatography. An enantiomeric excess of up to 94% has been reported for this method.[9]

General Protocol for Chiral HPLC Separation of this compound Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the enantiomers of this compound.[10][11]

Instrumentation and Materials:

-

HPLC system with a UV or CD detector

-

Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)[12]

-

Mobile phase (e.g., hexane/isopropanol mixture)

-

Sample of (±)-2-methylcyclohexanone

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. The selection is often empirical, based on the structure of the analyte.[11] Polysaccharide-based CSPs are often effective for separating ketone enantiomers.

-

Method Development:

-

Prepare a solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase.

-

Inject the sample and monitor the elution profile.

-

Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks.

-

-

Quantification: Integrate the peak areas of the two enantiomers to determine their relative amounts and calculate the enantiomeric excess.

Biological Activity and Importance in Drug Development

While specific biological activity data for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology are well-established and highly relevant.

The interaction of a drug molecule with its biological target, such as a receptor or enzyme, is highly dependent on its three-dimensional structure.[13] Since enantiomers have different spatial arrangements, they can exhibit significantly different pharmacological and toxicological profiles.[14] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[12]

Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve therapeutic outcomes and reduce side effects.[15] The synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound and its derivatives are crucial steps in assessing their potential as therapeutic agents.

Visualizations

Caption: Workflow for the synthesis and analysis of this compound enantiomers.

Caption: Logic diagram for the stereoselective drug development process.

References

- 1. This compound | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 2-methyl- [webbook.nist.gov]

- 3. (2S)-2-methylcyclohexan-1-one | C7H12O | CID 7057963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 583-60-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physical chemistry - Is there a simple way to get the circular dichroism of a molecule from its structure? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chegg.com [chegg.com]

- 14. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the chirality and stereochemistry of 2-methylcyclohexanone. It delves into the structural nuances of its stereoisomers, the dynamics of racemization, the stereoselectivity of its reactions, and the methodologies employed in its study. This document is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development where stereochemical control is paramount.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C2 position.[1][2] The C2 carbon is bonded to four distinct groups: a methyl group (-CH3), a hydrogen atom (-H), a carbonyl group within the ring (-C=O at C1), and a methylene group within the ring (-CH2- at C3).[1] This structural asymmetry gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-methylcyclohexanone and (S)-2-methylcyclohexanone. Like its 2- and 3-isomers, this compound is a colorless liquid.[3]

Caption: Enantiomers of this compound.

Conformational Analysis

The stereochemistry of this compound is further complicated by the conformational flexibility of the six-membered ring. The molecule predominantly adopts a chair conformation to minimize steric and torsional strain. For each enantiomer, two chair conformers are possible, differing in whether the methyl group occupies an axial or an equatorial position.

The equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions.[4] In the axial conformation, the methyl group experiences steric repulsion from the axial hydrogens on C4 and C6. Consequently, the equilibrium between the two conformers heavily favors the one with the equatorial methyl group.[4]

Caption: Conformational equilibrium of (R)-2-methylcyclohexanone.

Racemization via Enol and Enolate Intermediates

A key characteristic of this compound is its propensity to racemize in the presence of either acid or base.[5][6] This process involves the conversion of an optically active enantiomer into a racemic mixture, which contains equal amounts of both enantiomers and is therefore optically inactive.[6][7]

The mechanism of racemization hinges on the formation of an achiral intermediate—either an enol (in acidic conditions) or an enolate (in basic conditions).[5][6] In this intermediate, the C2 carbon loses its tetrahedral geometry and becomes planar (sp2 hybridized), thus losing its chirality.[5] Subsequent protonation of the enol or enolate can occur from either face of the planar double bond with equal probability, leading to the formation of both (R) and (S) enantiomers in a 1:1 ratio.[7]

Caption: Racemization mechanism of this compound.

Stereoselective Reactions: Alkylation

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions, particularly in the case of enolate alkylation. The deprotonation of this compound can lead to two different enolates: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Enolate: Formed by removing a proton from the less substituted α-carbon (C6). This process is faster and is favored under conditions of a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78°C).[8]

-

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (C2). This enolate is more stable due to the more substituted double bond and is favored under conditions that allow for equilibrium to be established (e.g., weaker base, higher temperatures).[8]

The regioselective formation of these enolates allows for controlled alkylation at either the C2 or C6 position. Subsequent reaction of the enolate with an electrophile (e.g., an alkyl halide) proceeds via attack on the planar enolate system. The approach of the electrophile can occur from either the axial or equatorial face, leading to the formation of diastereomeric products. Generally, axial attack is preferred to avoid steric hindrance, leading the ring to adopt a chair-like transition state.[9]

Caption: Regioselective alkylation via kinetic and thermodynamic enolates.

Data Summary

The physical and chemical properties of this compound and its derivatives are crucial for experimental design and analysis.

Table 1: Physical Properties of Methylcyclohexanone Isomers

| Isomer | CAS RN | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 583-60-8 | -13.9 | 165.1 | 0.925 |

| 3-Methylcyclohexanone | 591-24-2 | -73.5 | 170.0 | 0.920 |

| 4-Methylcyclohexanone | 589-92-4 | -40.6 | 171.3 | 0.916 |

| (Data sourced from Wikipedia[3]) |

Table 2: Representative Stereoselective Reaction Data Note: Specific yields and enantiomeric/diastereomeric ratios are highly dependent on the precise substrates, reagents, and reaction conditions. The following are illustrative examples.

| Reaction | Starting Material | Reagents | Product(s) | Typical Outcome |

| Reduction | (R)-2-Methylcyclohexanone | LiAlH₄ | cis- and trans-2-Methylcyclohexanol | Stereoselective formation of diastereomers |

| Kinetic Alkylation | This compound | 1. LDA, THF, -78°C2. CH₃I | 2,6-Dimethylcyclohexanone | Predominantly 2,6-isomer |

| Thermodynamic Alkylation | This compound | 1. NaH, THF, RT2. CH₃I | 2,2-Dimethylcyclohexanone | Predominantly 2,2-isomer |

| Asymmetric Allylation | Allyl β-keto ester of this compound | Pd catalyst, chiral ligand | (S)-2-Allyl-2-methylcyclohexanone | High enantiomeric excess (e.g., 98% ee)[10] |

Experimental Protocols

Protocol for Racemization of (R)-2-Methylcyclohexanone

Objective: To demonstrate the loss of optical activity of an enantiomerically enriched sample of this compound.

Methodology:

-

Sample Preparation: Dissolve a known quantity of optically active (R)-2-methylcyclohexanone in a suitable solvent (e.g., ethanol).

-

Baseline Measurement: Measure the initial optical rotation of the solution using a polarimeter.

-

Acid or Base Addition: To the solution, add a catalytic amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Periodically, take aliquots of the reaction mixture and measure their optical rotation.

-

Analysis: The optical rotation will be observed to decrease over time, eventually reaching zero. This indicates the formation of a racemic mixture. The rate of racemization can be determined by plotting optical rotation versus time.

Protocol for Regioselective Alkylation via a Kinetic Enolate

Objective: To synthesize 2-benzyl-6-methylcyclohexanone by selectively forming the kinetic enolate of this compound.

Methodology (adapted from Organic Syntheses Procedure[11]):

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Base Preparation: In the flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous 1,2-dimethoxyethane at -20°C under a nitrogen atmosphere.

-

Enolate Formation: Cool the LDA solution to 0°C. Add a solution of this compound (1.0 equivalent) in 1,2-dimethoxyethane dropwise, ensuring the temperature does not exceed 0°C. Stir the resulting solution for a set period to ensure complete formation of the lithium enolate. This procedure favors the formation of the less-substituted (kinetic) enolate.

-

Alkylation: Add benzyl bromide (1.0 equivalent) to the enolate solution. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Workup: After the reaction is complete, quench the mixture by pouring it into a cold, dilute acid solution (e.g., HCl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., pentane). Wash the combined organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or chromatography to isolate 2-benzyl-6-methylcyclohexanone.

Protocol for Chiral Resolution

Objective: To separate a racemic mixture of this compound into its constituent enantiomers.

Methodology (General Principle): Since enantiomers have identical physical properties, direct separation is not feasible. Resolution is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.[12]

-

Diastereomer Formation: React the racemic this compound with an enantiomerically pure chiral resolving agent. For a ketone, this can be achieved by forming a diastereomeric derivative such as a hydrazone or semicarbazone with a chiral reagent. For example, reacting with a chiral hydrazine would yield two diastereomeric hydrazones: (R,R') and (S,R').

-

Separation: The resulting mixture of diastereomers can be separated using standard laboratory techniques like fractional crystallization or chromatography, owing to their different solubilities and affinities.[12]

-

Regeneration of Enantiomers: Once separated, the pure diastereomers are treated to cleave the chiral auxiliary, regenerating the individual, enantiomerically pure (or enriched) (R)- and (S)-2-methylcyclohexanones. This often involves hydrolysis of the derivative.

-

Purity Analysis: The enantiomeric excess (ee) of the separated products is determined using techniques such as chiral gas chromatography (GC)[10] or by measuring the specific optical rotation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 3. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. When optically active (R)-2-methylcyclohexanone is treated with either aq.. [askfilo.com]

- 6. brainly.com [brainly.com]

- 7. Racemization - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Ketone: Unearthing the First Synthesis of 2-Methylcyclohexanone

A deep dive into the foundational discovery and synthesis of 2-methylcyclohexanone reveals a pivotal moment in the study of cyclic compounds. This technical guide illuminates the pioneering work of Nobel laureate Otto Wallach, providing a detailed account of the first documented synthesis, its experimental protocol, and the historical context of this significant achievement in organic chemistry.

The discovery and first synthesis of this compound are credited to the German chemist Otto Wallach, a seminal figure in the field of terpene and alicyclic chemistry. His extensive investigations into the components of essential oils led to a deeper understanding of the structure and reactivity of cyclic organic molecules. In a comprehensive 1906 publication in Justus Liebigs Annalen der Chemie, titled "Zur Kenntniss der Terpene und der ätherischen Oele" (On the Knowledge of Terpenes and Essential Oils), Wallach and his collaborator, A. Blumann, described the first successful synthesis of this compound.

The synthesis was achieved through the oxidation of 2-methylcyclohexanol, a secondary alcohol. This foundational work not only introduced a new cyclic ketone to the scientific community but also demonstrated a key chemical transformation that remains a fundamental concept in organic synthesis today.

Experimental Protocol: The First Synthesis of this compound

The following protocol is an adaptation of the experimental description from O. Wallach's 1906 publication. The language and precision of the era have been translated into a modern format for clarity and reproducibility.

Objective: To synthesize this compound by the oxidation of 2-methylcyclohexanol.

Starting Material: 2-Methylcyclohexanol